molecular formula C8H20NO6P B8075449 sn-Glycero-3-phosphocholine-d9

sn-Glycero-3-phosphocholine-d9

Cat. No. B8075449
M. Wt: 266.28 g/mol
InChI Key: SUHOQUVVVLNYQR-NWFQQEQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sn-Glycero-3-phosphocholine-d9 is a useful research compound. Its molecular formula is C8H20NO6P and its molecular weight is 266.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality sn-Glycero-3-phosphocholine-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sn-Glycero-3-phosphocholine-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Interaction with Antibiotics : A study examined the interactions of griseofulvin, a fungistatic antibiotic, with lipid membranes using different forms of sn-Glycero-3-phosphocholine. These interactions were studied through various methods such as surface pressure and electric surface potential measurements, suggesting that nonpolar interactions play a significant role in the retention of griseofulvin in the monolayers (Corvis et al., 2006).

  • Enzymatic Deacylation : Research focused on the enzymatic deacylation of sn-Glycero-3-phosphocholine to create an intermediate for the synthesis of structured phosphocholines. This enzymatic approach was proposed as an alternative to chemical deacylation, achieving high conversion rates using specific lipase and phospholipase enzymes (Blasi et al., 2006).

  • Molecular Dynamics Simulations : A study reported on the molecular dynamics simulations of hydrated bilayers of sn-Glycero-3-phosphocholine, validating the simulations with experimental data. This research highlighted the importance of matching a range of properties beyond the area per lipid to accurately simulate bilayer structures (Poger & Mark, 2010).

  • Use in Spectroscopic Studies : sn-Glycero-3-phosphocholine has been used in the study of bicelle systems for spectroscopic analysis of membrane-bound peptides. The research evaluated the stability and utility of these bicelle systems under various conditions, demonstrating their applicability in molecular biophysics (Wu et al., 2010).

  • Application in Capillary Electrophoresis : The use of sn-Glycero-3-phosphocholine in capillary electrophoresis to enhance the separation of glycans was investigated. This study demonstrated how the separation performance of glycans is influenced by the properties of phospholipid preparations (Luo et al., 2010).

  • Analytical Method Development : Research was conducted to develop an assay for analyzing hydrolysis products of sn-Glycero-3-phosphocholine. This study contributes to the understanding of the acyl migration process in phosphatidylcholine hydrolysis (Kiełbowicz et al., 2012).

properties

IUPAC Name

[(2R)-2,3-dihydroxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1/i1D3,2D3,3D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHOQUVVVLNYQR-NWFQQEQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](CO)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sn-Glycero-3-phosphocholine-d9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.